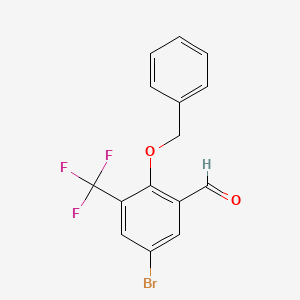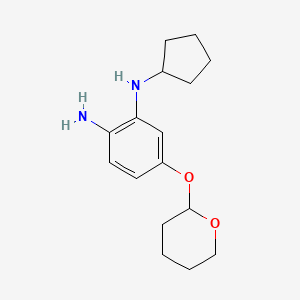
N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine is a complex organic compound with a unique structure that includes a cyclopentyl group, a tetrahydropyran-2-yloxy group, and a benzene-1,2-diamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the cyclopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, gene expression modulation, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
N1-Cyclopentyl-5-((tetrahydro-2H-pyran-2-yl)oxy)benzene-1,2-diamine: Unique due to its specific combination of functional groups.
Tetrahydropyran derivatives: Commonly used as protecting groups in organic synthesis.
Cyclopentyl amines: Known for their biological activity and use in medicinal chemistry.
Uniqueness
This compound stands out due to its combination of a cyclopentyl group, a tetrahydropyran-2-yloxy group, and a benzene-1,2-diamine moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.
Propiedades
Fórmula molecular |
C16H24N2O2 |
|---|---|
Peso molecular |
276.37 g/mol |
Nombre IUPAC |
2-N-cyclopentyl-4-(oxan-2-yloxy)benzene-1,2-diamine |
InChI |
InChI=1S/C16H24N2O2/c17-14-9-8-13(20-16-7-3-4-10-19-16)11-15(14)18-12-5-1-2-6-12/h8-9,11-12,16,18H,1-7,10,17H2 |
Clave InChI |
WEUTYNKMFDTTQV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC2=C(C=CC(=C2)OC3CCCCO3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



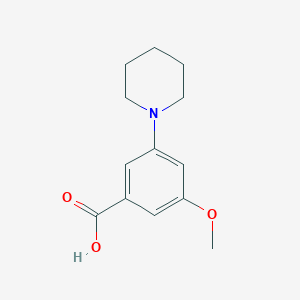
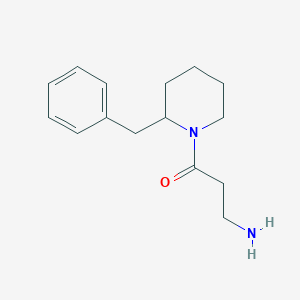
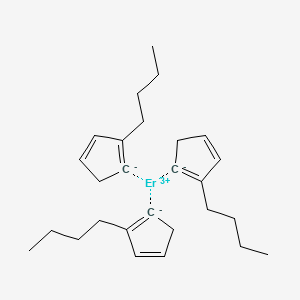
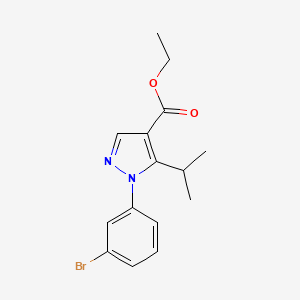



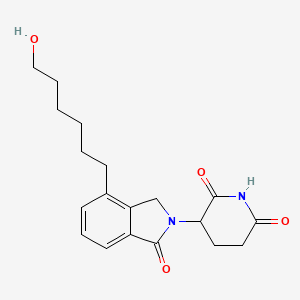
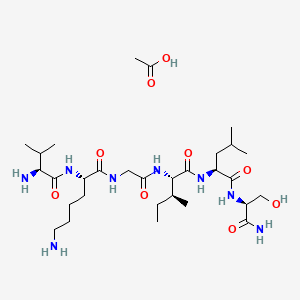
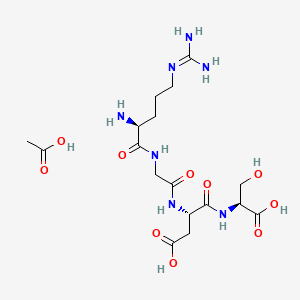
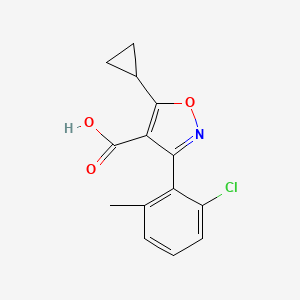
![3-[[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-methyl-3-(5-methyl-2,4-dioxopyrimidin-1-yl)-6-oxo-2-oxa-5-azabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14766643.png)
